3-Bromo-4-cyclopropylmethoxyphenylamine
Overview
Description
Scientific Research Applications
Overview
3-Bromo-4-cyclopropylmethoxyphenylamine is a chemical compound of interest in various scientific research areas. While specific information on this compound is scarce, related research on brominated compounds and their applications can provide insights into potential uses and the importance of such chemicals in scientific studies.
Brominated Compounds in Environmental Chemistry
Bromoform (CHBr3), a brominated compound, plays a significant role as a source of atmospheric organic bromine, contributing to reactive halogens in the troposphere and lower stratosphere. The sea-to-air flux of bromoform, originating from macroalgal and planktonic sources, is a major pathway for atmospheric bromoform, highlighting the environmental significance of brominated compounds in atmospheric chemistry. Research on bromoform's atmospheric chemistry, oceanic distributions, and its sources and sinks underscores the necessity for integrated marine and atmospheric studies to better understand the delivery of bromine to the atmosphere (Quack & Wallace, 2003).
Brominated Flame Retardants and Health Risks
Novel brominated flame retardants (NBFRs) are used in various consumer goods to inhibit or suppress fire. However, their increasing application raises concerns regarding health risks and environmental persistence. A critical review of 63 NBFRs identified significant knowledge gaps in monitoring programs and highlighted the need for research on their occurrence, environmental fate, and toxicity. High concentrations of specific NBFRs like 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) and decabromodiphenyl ethane (DBDPE) in indoor environments, consumer goods, and food point to potential health risks associated with exposure to brominated compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Toxicological Studies of Brominated Phenols
2,4,6-Tribromophenol, a brominated phenol, has been extensively studied for its environmental concentrations and toxicological effects. This compound, used as a pesticide and occurring naturally in some marine organisms, is a degradation product of brominated flame retardants. Its widespread presence in the environment, combined with gaps in knowledge about its toxicokinetics and toxicodynamics, underscores the importance of continued research on brominated phenols to understand their environmental impact and potential health risks (Koch & Sures, 2018).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-4-(cyclopropylmethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-5-8(12)3-4-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQGNWFWCFKJSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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